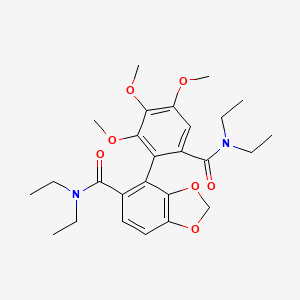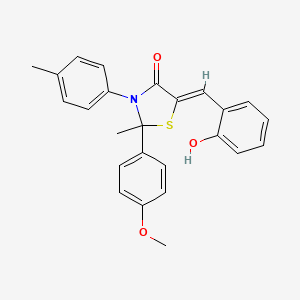
1-(Ethylamino)-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)-1-phenylpropan-2-one is an organic compound that belongs to the class of chemicals known as cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone. It is known for its stimulant properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylpropanone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in a suitable solvent, often methanol or ethanol, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylamino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Production of secondary amines or alcohols.
Substitution: Generation of substituted phenylpropanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter release and uptake mechanisms.
Medicine: Research explores its potential as a stimulant and its effects on the central nervous system.
Industry: It is investigated for its role in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one involves its interaction with neurotransmitter systems in the brain. The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylamino)-1-phenylpropan-2-one can be compared with other cathinones and amphetamines:
Similar Compounds: Methcathinone, Mephedrone, and Methamphetamine.
Uniqueness: Unlike some other cathinones, this compound has a distinct ethylamino group, which influences its pharmacological properties and metabolic pathways.
Eigenschaften
CAS-Nummer |
65913-24-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(ethylamino)-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-12-11(9(2)13)10-7-5-4-6-8-10/h4-8,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
GHVCNLDRNVGRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)





![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
